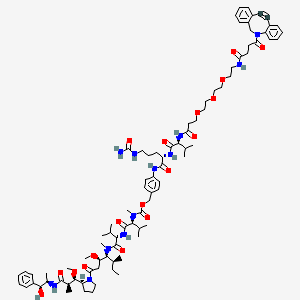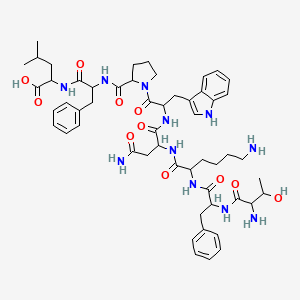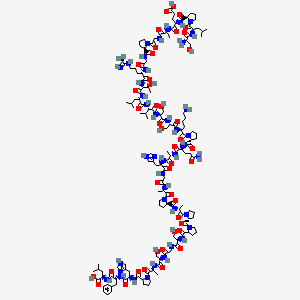
Dbco-(peg)3-VC-pab-mmae
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.
Aplicaciones Científicas De Investigación
Application in High Efficacy ADCs
A study by Ochtrop et al. (2023) highlights the use of DBCO-(PEG)3-VC-PAB-MMAE in the development of antibody-drug conjugates (ADCs). These ADCs have a high drug-to-antibody ratio and exhibit excellent in vivo stability and antitumor activity, surpassing FDA-approved VC-PAB-MMAE ADCs like Adcetris in tumor xenograft models. This research underscores the potential of this compound in creating effective and stable ADCs for targeted cancer therapy (Ochtrop et al., 2023).
Role in Overcoming ADC Resistance
Yu et al. (2015) explored the development of new ADCs using DBCO-(PEG)3-VC-PAB-MMAE to overcome resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). They identified P-gp as a major driver of resistance to vc-MMAE–based conjugates and demonstrated the efficacy of alternative ADCs in resistant cell lines. This research indicates the compound's role in advancing cancer treatment, particularly in cases where resistance to existing therapies is a challenge (Yu et al., 2015).
Enhancing Tissue Engineering Scaffold Cellularization
Mao et al. (2019) utilized DBCO-modified polymers, including DBCO-(PEG)3, in tissue engineering to enhance scaffold cellularization. This application is critical in regenerative medicine, as it improves the in vivo integration and functionality of implanted scaffolds (Mao et al., 2019).
Advancing siRNA Delivery in Cancer Therapy
Klein et al. (2018) discussed the use of DBCO-(PEG)3 in the delivery of small interfering RNA (siRNA) for cancer therapy. Their research showed how this compound could be used to create targeted lipopolyplexes, demonstrating its potential in gene silencing and targeted cancer treatment (Klein et al., 2018).
Gene Delivery Vehicle Development
Schmieder et al. (2007) investigated the use of DBCO-(PEG)3-VC-PAB-MMAE in developing gene delivery vehicles. Their research aimed to overcome challenges such as cytotoxicity and rapid clearance associated with non-viral carriers. This study demonstrates the compound's utility in enhancing the efficiency and safety of gene therapy (Schmieder et al., 2007).
Differential MMAE Delivery from ADCs
Research by Okeley et al. (2014) on different linker systems for ADCs, including DBCO-(PEG)3-VC-PAB-MMAE, highlights its impact on the differential delivery of MMAE. This study provides insights into optimizing ADCs for increased efficacy in cancer treatment (Okeley et al., 2014).
Propiedades
Nombre del producto |
Dbco-(peg)3-VC-pab-mmae |
|---|---|
Fórmula molecular |
C₈₆H₁₂₄N₁₂O₁₈ |
Peso molecular |
1613.97 |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
Clave InChI |
SXYWMLXUSVMZIA-RZDIXEDLSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)



